molecular formula C8H10O4 B073581 Octane-2,4,5,7-tetrone CAS No. 1114-91-6

Octane-2,4,5,7-tetrone

Cat. No. B073581
CAS RN: 1114-91-6
M. Wt: 170.16 g/mol
InChI Key: TVDDXVUEWIHEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octane-2,4,5,7-tetrone, also known as OTT, is a cyclic ketone with the molecular formula C8H8O4. It is a versatile compound with various applications in the field of organic chemistry, biochemistry, and medicinal chemistry. OTT is a yellow crystalline solid that is soluble in water, ethanol, and ether.

Mechanism Of Action

The mechanism of action of Octane-2,4,5,7-tetrone is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of cellular signaling pathways. Octane-2,4,5,7-tetrone has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase. It has also been shown to modulate the activity of various cellular signaling pathways, including the NF-κB pathway and the MAPK pathway.

Biochemical And Physiological Effects

Octane-2,4,5,7-tetrone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Octane-2,4,5,7-tetrone has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. In addition, Octane-2,4,5,7-tetrone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Octane-2,4,5,7-tetrone has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, Octane-2,4,5,7-tetrone has some limitations, including its low yield and the need for specialized equipment and techniques for its synthesis.

Future Directions

There are several future directions for the research on Octane-2,4,5,7-tetrone. One potential direction is the development of Octane-2,4,5,7-tetrone-based drugs for the treatment of various diseases, including cancer, inflammation, and microbial infections. Another potential direction is the exploration of the mechanisms of action of Octane-2,4,5,7-tetrone and the identification of its molecular targets. Additionally, the synthesis of Octane-2,4,5,7-tetrone analogs with improved properties and activities could also be a future direction of research.
Conclusion
In conclusion, Octane-2,4,5,7-tetrone is a versatile compound with various applications in the field of organic chemistry, biochemistry, and medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Octane-2,4,5,7-tetrone could lead to the development of new drugs and the discovery of new molecular targets for the treatment of various diseases.

Synthesis Methods

There are several methods to synthesize Octane-2,4,5,7-tetrone, including the oxidation of 2,4,5,7-tetrahydroxyoctane, the oxidation of 2,4,5,7-tetrahydroxyoct-6-en-1-al, and the oxidation of 2,4,5,7-tetrahydroxyoct-6-en-1-ol. The most common method is the oxidation of 2,4,5,7-tetrahydroxyoctane using potassium permanganate or lead tetraacetate.

Scientific Research Applications

Octane-2,4,5,7-tetrone has been extensively studied for its potential applications in various fields of research. It has been shown to have antimicrobial, anticancer, antiviral, and anti-inflammatory properties. Octane-2,4,5,7-tetrone has also been used as a chelating agent for heavy metals and as a catalyst in organic reactions.

properties

CAS RN

1114-91-6

Product Name

Octane-2,4,5,7-tetrone

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

octane-2,4,5,7-tetrone

InChI

InChI=1S/C8H10O4/c1-5(9)3-7(11)8(12)4-6(2)10/h3-4H2,1-2H3

InChI Key

TVDDXVUEWIHEHC-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C(=O)CC(=O)C

Canonical SMILES

CC(=O)CC(=O)C(=O)CC(=O)C

Other CAS RN

1114-91-6

Origin of Product

United States

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